2-(Cyanoacetyl)-1-benzylpyrrole
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Overview
Description
2-(Cyanoacetyl)-1-benzylpyrrole is a compound that can be associated with a class of organic molecules known as pyrroles, which are characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of the cyanoacetyl group suggests reactivity due to the nitrile and ketone functionalities, while the benzyl group adds to the molecule's overall hydrophobic character and potential for further chemical modifications.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in various studies. For instance, 1-benzyl-3-cyanopyrrole-2-carbonyl azide underwent a Curtius rearrangement to form carbamates, which were then unblocked to yield 2-amino-1-benzyl-3-cyanopyrrole, indicating a pathway that could potentially be adapted for the synthesis of 2-(Cyanoacetyl)-1-benzylpyrrole . Additionally, the synthesis of 2,2'-bipyrroles from donor-acceptor cyclopropanes and 2-cyanopyrroles suggests a method that could be relevant if a dimeric form of 2-(Cyanoacetyl)-1-benzylpyrrole were desired .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be quite complex, as evidenced by the study of 2-(2-Benzoylethynyl)-5-phenylpyrrole, which demonstrated the ability to form stable rotamers in the solid state . This suggests that 2-(Cyanoacetyl)-1-benzylpyrrole could also exhibit interesting structural characteristics, potentially including different rotamers or conformers.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, the reaction of arylmethylenecyanothioacetamides with benzoyl-1,1,1-trifluoroacetone led to the formation of 4-aryl-3-cyano-6-phenylpyridine-2(1H)-thiones, indicating that cyano groups in pyrrole derivatives can participate in condensation reactions to form more complex heterocycles . This reactivity could be relevant for the chemical transformations of 2-(Cyanoacetyl)-1-benzylpyrrole.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(Cyanoacetyl)-1-benzylpyrrole are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the polymerization of a benzyloxy-cyano bicyclic acetal suggests that the presence of a cyano group can affect the reactivity and polymerization behavior of a compound . This could imply that 2-(Cyanoacetyl)-1-benzylpyrrole may have unique reactivity patterns or solubility characteristics due to the cyano and acetyl groups.
Scientific Research Applications
Synthesis and Precursor Applications
Facile Synthesis : 1-Benzyl-3-cyanopyrrole-2-carbonyl azide is used in a Curtius rearrangement to form carbamates, leading to 2-amino-1-benzyl-3-cyanopyrrole, a precursor for pyrrolo[2,3-d]pyrimidines (Chien, Meade, Hinkley, & Townsend, 2004).
Electrophilic Metabolism Trapping : 1-Benzylpyrrolidine's metabolism produces 1-benzyl-2-cyanopyrrolidine, indicating nucleophilic attack by cyanide ion on iminium species, a key insight in understanding cytochrome P450 enzyme involvement (Ho & Castagnoli, 1980).
Pyrrole Synthesis : 2-Benzylpyrroles are synthesized via modified borohydride reduction of 1-azafulvenium salts, demonstrating its utility in heterocyclic chemistry (McGillivray & Smal, 1983).
Chemical Properties and Reactions
Dipole Moment Studies : The study of acylpyrroles' dipole moments in different solvents, crucial for understanding molecular interactions and stability (Lumbroso & Liégeois, 1979).
Isolation of Lactams : Discovery of 5-hydroxy-γ-lactams during classical 2-aminopyrrole synthesis using methyl cyanoacetate offers insights into byproduct formation and reaction efficiency (Suthiwangcharoen, Bean, Hassan, Eidell, & Stephens, 2018).
Liquid Crystalline Polyacetylenes : Synthesis of liquid crystalline polyacetylenes containing cyano tails reveals novel molecular alignments and potential applications in material science (Kong & Tang, 1998).
Microbial and Enzymatic Studies
Microbial Decyanation : Rhodococcus opacus sp-lma's ability to hydrolyze 1-benzylpyrrolidine-2,5-dicarbonitrile to 1-benzyl-5-cyano-2-pyrrolidinone offers insights into enzymatic mechanisms and green chemistry applications (Pinheiro, Buisson, Cortial, Delaforge, & Ouazzani, 2011).
Electron-Rich Bipyrroles : Synthesis of 3,3'- and 4,4'-Dimethoxy-2,2'-bipyrroles provides a foundation for understanding polypyrrole formation and its electrical properties, crucial for electronic material development (Merz, Anikin, Lieser, Heinze, & John, 2003).
Antimicrobial Applications
- Antimicrobial Pyridones : Synthesis of 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones demonstrates potential antimicrobial applications, a crucial step in drug discovery (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
Safety And Hazards
As with any chemical compound, handling “2-(Cyanoacetyl)-1-benzylpyrrole” would require appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with gloves and eye protection, in a well-ventilated area.
Future Directions
The study of “2-(Cyanoacetyl)-1-benzylpyrrole” could be interesting for developing new synthetic methods, studying the reactivity of the cyanoacetyl group, or potentially for the development of new materials or pharmaceuticals, depending on its properties.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and peer-reviewed research would be necessary. If you have any specific questions or if there’s a specific context you’re interested in, feel free to ask!
properties
IUPAC Name |
3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-8-14(17)13-7-4-10-16(13)11-12-5-2-1-3-6-12/h1-7,10H,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKKMPGGTGOVBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604650 |
Source
|
Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanoacetyl)-1-benzylpyrrole | |
CAS RN |
77640-05-2 |
Source
|
Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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